Cefuroxime Axetil-d3
Description
Properties
Molecular Formula |
C₂₀H₁₉D₃N₄O₁₀S |
|---|---|
Molecular Weight |
513.49 |
Synonyms |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-(Acetyloxy)ethyl Ester; Altacef-d3; Bioracef-d3; CCI 15641-d3; Cefaks-d3; Cefazine-d3; Cefti |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Characterization of Cefuroxime Axetil D3
Methodologies for Deuterium (B1214612) Incorporation in Cefuroxime (B34974) Axetil Structure
The introduction of deuterium into the Cefuroxime Axetil molecule requires precise chemical strategies to ensure the label is placed at a specific and stable position.
Strategies for Site-Specific Deuteration
Site-specific deuteration is crucial to create a stable labeled compound that will not readily exchange its deuterium atoms with hydrogen from the surrounding environment. In Cefuroxime Axetil-d3, the deuterium atoms are typically introduced onto the methoxy (B1213986) group attached to the oxime moiety. caymanchem.com This position is chosen for its metabolic stability, ensuring the deuterium label remains intact during biological processing. drugbank.comnih.gov
Strategies for achieving site-specific deuteration often involve late-stage functionalization, where the deuterium is introduced towards the end of the synthetic sequence. researchgate.net This approach is often more efficient as it avoids the potential loss of the isotopic label during multi-step syntheses. Metal-catalyzed hydrogen isotope exchange (HIE) reactions are a common and effective method for this purpose. researchgate.neteuropa.eu Catalysts such as those based on iridium or palladium nanoparticles can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O or D2 gas under mild conditions. researchgate.netmusechem.com
Another approach involves the use of deuterated building blocks in the synthesis. For this compound, this would entail using a deuterated version of a precursor molecule.
Precursor Compounds and Reaction Conditions for Deuterium Labeling
The synthesis of this compound can be achieved by utilizing a deuterated precursor. A practical synthesis starts with commercially available methoxyl-d3-amine hydrochloride. researchgate.net This deuterated starting material is then carried through a multi-step synthesis to yield the final this compound product. researchgate.net
The general synthesis of Cefuroxime Axetil involves several key steps, which can be adapted for the deuterated analogue:
Activation of the side chain acid: (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA) is activated. gssrr.org In the case of the d3-analogue, a deuterated version of SMIA would be used.
Coupling with the cephalosporin (B10832234) core: The activated side chain is coupled with the 7-amino cephalosporanic acid (7-ACA) derivative. gssrr.org
Esterification: The resulting Cefuroxime acid is esterified to form Cefuroxime Axetil. google.comgoogle.com This reaction often involves reacting Cefuroxime acid with 1-acetoxyethyl bromide in a suitable organic solvent. google.com
Reaction conditions for these steps are critical and must be carefully controlled. For instance, the coupling reaction may be carried out at low temperatures (e.g., -40°C to 0°C) in a polar aprotic solvent like dimethylformamide (DMF). gssrr.org The esterification step may be performed in solvents such as N,N-dimethylacetamide or acetone (B3395972) at temperatures ranging from -50°C to +150°C. google.comgoogle.com
Innovative Deuterium Labeling Chemistry for Small Molecule Drugs
The field of isotopic labeling is continually evolving, with new methods being developed to improve efficiency and selectivity. europa.eueuropa.eu Innovative approaches for small molecule drugs include:
Photocatalytic Deuteration: This method uses light to activate a catalyst, enabling deuterium incorporation under mild conditions. This is particularly useful for complex molecules with sensitive functional groups. assumption.edu
Transition Metal Catalysis: The use of transition metals like ruthenium and iridium as nanocatalysts has significantly advanced deuterium labeling. europa.eumusechem.comassumption.edu These catalysts can activate C-H bonds, facilitating their exchange with deuterium. assumption.edu
Flow Chemistry: Performing deuteration reactions in a continuous flow system can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net
These modern techniques aim to provide more direct and versatile routes to deuterated compounds, often allowing for late-stage modification of the parent drug molecule. researchgate.net
Spectroscopic and Chromatographic Elucidation of this compound Purity and Isotopic Enrichment
After synthesis, it is imperative to confirm the chemical purity, isotopic enrichment, and the position of the deuterium atoms in the this compound molecule.
Mass Spectrometry (MS) Techniques for Isotopic Purity and Deuterium Position Confirmation
Mass spectrometry is a primary tool for analyzing deuterated compounds. It allows for the determination of the molecular weight and the extent of deuterium incorporation. rsc.org In the case of this compound, the molecular formula is C20H19D3N4O10S, with a corresponding molecular weight of approximately 513.49 g/mol . pharmaffiliates.com
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly powerful for this analysis. researchgate.net These techniques can separate this compound from its non-deuterated counterpart and other impurities, while providing information on their respective masses. vulcanchem.com The mass spectrometer can detect the mass difference between the deuterated and non-deuterated compounds, confirming the presence of the deuterium atoms. vulcanchem.com Characteristic mass transition pairs can be monitored in MS/MS mode to quantify the analyte. For Cefuroxime-d3, a transition of 426.2 → 210.0 m/z has been reported in negative ion spray mode. vulcanchem.com
High-resolution mass spectrometry (HRMS) is essential for the accurate characterization of isotopically labeled compounds. rsc.orgnih.gov It can distinguish between ions with the same nominal mass but different elemental compositions, which is crucial for confirming the presence and number of deuterium atoms. nih.govnih.gov HRMS provides a precise mass measurement, which can be used to calculate the isotopic purity of the sample. nih.govresearchgate.net This technique allows for the resolution of isotopic fine structure, enabling the direct monitoring of deuterium exchange and the deconvolution of isotopomer species. nih.gov
The combination of liquid chromatography with HRMS (LC-HRMS) is a robust strategy to evaluate both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.orgrsc.org This method involves recording full scan mass spectra, extracting the isotopic ions, and integrating their signals to calculate the isotopic enrichment. rsc.org
The following table summarizes the key analytical techniques and their roles in the characterization of this compound.
| Technique | Purpose | Key Findings |
| LC-MS/MS | Quantification and confirmation of structure | Separates deuterated from non-deuterated compound; provides characteristic mass transitions. researchgate.netvulcanchem.com |
| HRMS | Precise mass determination and isotopic purity | Confirms elemental composition and number of deuterium atoms; resolves isotopic fine structure. nih.govnih.gov |
| NMR Spectroscopy | Structural confirmation and deuterium position | Confirms the exact location of deuterium atoms on the molecule. rsc.orgrsc.org |
| HPLC | Purity analysis and separation of isomers | Separates geometric isomers and diastereoisomers; determines chemical purity. nih.gov |
A comprehensive approach combining these techniques is necessary to fully characterize synthetic this compound and ensure its suitability for its intended analytical applications. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation and confirmation of this compound. In typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the compound is first ionized and then subjected to fragmentation, which provides a characteristic fingerprint.
This compound is frequently used as an internal standard for the quantification of Cefuroxime Axetil in biological matrices. In negative ion spray mode, the deuterated standard (Cefuroxime-d3, the active form after in-vivo hydrolysis of the axetil group) exhibits a specific mass transition. The precursor ion is observed at a mass-to-charge ratio (m/z) of 426.2, which subsequently fragments to a product ion at m/z 210.0. This transition is monitored for quantification.
The non-deuterated Cefuroxime shows a corresponding transition from m/z 423.2 to 207.0. The mass shift of +3 Da in both the precursor and the primary product ion confirms the successful incorporation of three deuterium atoms. This shift also indicates that the deuterium labels are located on the fragment of the molecule that corresponds to the m/z 210.0 ion, which is a crucial piece of structural information derived from the fragmentation pattern.
Table 1: Comparison of MS/MS Transitions for Cefuroxime and Cefuroxime-d3
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |
|---|---|---|---|---|
| Cefuroxime | Negative ESI | 423.2 | 207.0 | N/A |
This interactive table summarizes the key mass spectrometry data used to identify and differentiate between the deuterated and non-deuterated forms of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Integrity
The most common position for deuteration in Cefuroxime Axetil is the methoxy group (-OCH₃) attached to the oxime moiety, resulting in a trideuteromethoxy group (-OCD₃). This is a synthetically accessible position that is also stable against back-exchange. researchgate.net
In the ¹H NMR spectrum of non-deuterated Cefuroxime, the protons of the methoxy group typically appear as a sharp singlet at approximately 3.94 ppm. gssrr.org For this compound, the key confirmatory evidence in its ¹H NMR spectrum would be the absence or significant reduction of this singlet peak at ~3.94 ppm.
Furthermore, Deuterium NMR (²H NMR) can be employed to directly observe the deuterium signal. sigmaaldrich.com A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the methoxy group would provide direct evidence of the deuterium location. sigmaaldrich.com Concurrently, ¹³C NMR spectroscopy would show a characteristic triplet pattern for the deuterated carbon atom due to C-D coupling, and a slight upfield shift compared to the non-deuterated carbon. These combined NMR techniques provide unambiguous confirmation of the isotopic labeling position and the structural integrity of the rest of the molecule. tsijournals.com
Chromatographic Methods for Compound Homogeneity and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and homogeneity of this compound. These methods are also crucial for developing stability-indicating assays that can separate the main compound from any potential impurities or degradation products. medcraveonline.comijpda.org
Reversed-phase HPLC (RP-HPLC) is the most common technique used. biomedgrid.combiomedgrid.com Analysis is typically performed on C8 or C18 columns. medcraveonline.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate. researchgate.netmedcraveonline.com
A critical aspect of using this compound as an internal standard is that its chromatographic retention time is virtually identical to that of the non-deuterated analyte under typical LC conditions. The separation and distinct detection are achieved by the mass spectrometer. HPLC methods, often with UV detection, are used to establish the purity of the deuterated standard itself, with commercial preparations often exceeding 99% purity. medchemexpress.com
Stability-indicating HPLC methods are specifically designed to resolve Cefuroxime Axetil from potential process-related impurities and degradation products, such as ∆³-isomers and E-isomers. medcraveonline.comresearchgate.netresearchgate.net The development of such methods ensures that the quantification of the compound is accurate and not affected by co-eluting substances. These chromatographic techniques verify that the this compound standard is a single, homogenous entity, free from significant impurities that could compromise analytical results. iajps.com
Table 2: Example Chromatographic Conditions for Cefuroxime Axetil Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Teknokroma, tracer excel C8 (15cm x 0.46cm, 5µm) medcraveonline.com | C18 (250mm x 4.6 mm) ijpda.org | LiChrospher 60 RP Select B (125 mm x 4 mm, 5µm) researchgate.net |
| Mobile Phase | 0.02M KH₂PO₄: Methanol: Acetonitrile (60:35:5 v/v/v) medcraveonline.com | Potassium phosphate (pH 5.0): Acetonitrile (60:40 v/v) ijpda.org | Acetonitrile: 5mM Ammonium Acetate: Acetic Acid (70:30:0.020 v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min medcraveonline.com | 1.0 mL/min ijpda.org | 0.8 mL/min researchgate.net |
| Detection | UV at 278 nm medcraveonline.com | UV at 240 nm ijpda.org | MS/MS (ESI Negative) researchgate.net |
This interactive table provides a summary of various HPLC conditions reported for the analysis of Cefuroxime Axetil, illustrating the common methodologies for assessing its purity and homogeneity.
Advanced Analytical Methodologies Employing Cefuroxime Axetil D3 As an Internal Standard
Development and Validation of Bioanalytical Methods for Cefuroxime (B34974) Axetil Quantification in Research Matrices
The development and validation of bioanalytical methods are critical for generating reliable data in pharmacokinetic and other research studies. These methods must be proven to be accurate, precise, selective, and robust for the intended application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. It is the gold standard for the quantification of small molecules like Cefuroxime Axetil in biological fluids. oup.com In these methods, a stable isotope-labeled internal standard such as Cefuroxime Axetil-d3 is highly recommended to normalize for variations in sample preparation and ionization efficiency. nih.gov
One study detailed a simple and robust LC-MS/MS assay for quantifying cefuroxime, the active metabolite of cefuroxime axetil, in human plasma. nih.gov While this study used tazobactam (B1681243) as the internal standard, the principles of the methodology are directly applicable to methods employing this compound. nih.gov The method involved protein precipitation for sample extraction and achieved a linear calibration curve over a concentration range of 0.0525–21.0 μg/mL. nih.govnih.gov
The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) significantly enhances the speed and resolution of chromatographic separations. The use of smaller particle size columns (typically <2 µm) in UHPLC systems allows for faster analyses without compromising separation efficiency. For Cefuroxime Axetil analysis, optimizing the mobile phase composition, flow rate, and column temperature is crucial for achieving sharp, symmetrical peaks and adequate separation from endogenous matrix components. waters.com
A typical chromatographic setup might involve a C18 column, which is effective for separating moderately polar compounds like Cefuroxime Axetil. biomedgrid.comresearchgate.net An isocratic mobile phase, for instance, consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., 0.05% formic acid in water), is often employed. nih.gov The precise ratio is optimized to achieve the desired retention time and peak shape for both the analyte and its deuterated internal standard, this compound. waters.com It is critical that the analyte and the stable-isotope-labeled (SIL) internal standard co-elute to effectively compensate for matrix effects. waters.com
Table 1: Example of LC-MS/MS Chromatographic Conditions for Cefuroxime Analysis
| Parameter | Condition |
| LC System | Agilent Zorbax SB-Aq |
| Column | 4.6 × 250 mm, 5 μm |
| Mobile Phase | Methanol/0.05% formic acid in water (42:58, v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 μL |
| Autosampler Temperature | 4°C |
| This table is based on data from a study on Cefuroxime, the active metabolite of Cefuroxime Axetil. nih.gov |
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like Cefuroxime Axetil, allowing them to be ionized directly from the liquid phase into the gas phase for mass spectrometric analysis. ESI can be operated in either positive or negative ion mode. For Cefuroxime, the negative ESI mode has been shown to be effective. nih.gov
Tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
For Cefuroxime, the MRM transition has been reported as m/z 423.0 → 317.9. nih.gov For the deuterated internal standard, this compound, the precursor and product ions would have a mass shift corresponding to the number of deuterium (B1214612) atoms. For instance, a d3-labeled standard would have a precursor ion at m/z [M+3]+ or [M-1+3]-, depending on the ionization mode. The selection of specific and stable MRM transitions is a critical step in method development to ensure the specificity and sensitivity of the assay.
Table 2: Example of MRM Transitions for Cefuroxime Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefuroxime | 423.0 | 317.9 |
| Internal Standard (Tazobactam) | 298.9 | 138.0 |
| This table is based on data from a study on Cefuroxime. nih.gov For this compound, the m/z values would be shifted. |
Optimization of Chromatographic Separation (e.g., UHPLC integration)
Role of Deuterated Internal Standards in Mitigating Matrix Effects and Enhancing Bioanalytical Robustness
The use of a stable isotope-labeled internal standard, such as this compound, is the most recommended approach to correct for matrix effects in LC-MS/MS bioanalysis. researchgate.net Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the quantitation. annlabmed.org
Because a deuterated internal standard like this compound has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery, chromatographic retention, and ionization response. scispace.com Therefore, by calculating the ratio of the analyte response to the internal standard response, any variability introduced during sample preparation or analysis can be effectively normalized. annlabmed.orgnebiolab.com
However, it is important to note that even deuterated standards are not without potential issues. Significant deuterium labeling can sometimes lead to slight chromatographic separation from the analyte, which may reduce its ability to perfectly compensate for matrix effects that are highly localized in the chromatogram. oup.comresearchgate.net Also, the stability of the deuterium label must be considered, as H-D exchange can occur under certain conditions. waters.com Despite these considerations, a co-eluting, stable isotope-labeled internal standard remains the best practice for robust and reliable bioanalytical methods. waters.comresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) Applications (if applicable for specific research contexts)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput, and cost-effective alternative to HPLC for certain research applications, such as the analysis of pharmaceutical dosage forms. Several HPTLC methods have been developed for the determination of Cefuroxime Axetil. researchgate.netoup.comnih.govijpsonline.comresearchgate.net
In a typical HPTLC method, a pre-coated silica (B1680970) gel 60F254 plate is used as the stationary phase. ijpsonline.comresearchgate.net The mobile phase is optimized for the separation of the diastereomers of Cefuroxime Axetil. For instance, a mixture of chloroform, methanol, and toluene (B28343) in various ratios has been successfully used. researchgate.netijpsonline.comresearchgate.net Densitometric scanning at a specific wavelength, such as 289 nm or 290 nm, is used for quantification. researchgate.netijpsonline.comresearchgate.net
These methods are validated for linearity, accuracy, precision, and specificity. Linearity has been demonstrated in ranges such as 300 to 800 ng/spot. researchgate.netijpsonline.comresearchgate.net While HPTLC is a valuable tool, its application in bioanalysis is less common than LC-MS/MS due to lower sensitivity and the complexity of biological matrices. The use of an internal standard in HPTLC can improve precision but is not as universally applied as in LC-MS/MS.
Table 3: Example HPTLC Method Parameters for Cefuroxime Axetil
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Pre-coated silica gel 60F254 | Pre-coated silica gel 60 GF254 |
| Mobile Phase | Chloroform:Methanol:Toluene (4:2:2 v/v) | Chloroform:Methanol:Toluene (7:4:3 v/v/v) |
| Detection Wavelength | 290 nm | 289 nm |
| Linearity Range | 300 - 800 ng/spot | 300 - 800 ng/spot |
| Limit of Detection | 50 ng/spot | 9.85 ng/spot |
| Limit of Quantification | 100 ng/spot | 100.95 ng/spot |
| This table is compiled from data in multiple sources. researchgate.netijpsonline.comresearchgate.net |
UV Spectroscopic Methods for Cefuroxime Axetil in Research Formulations (e.g., purity, content uniformity studies)
UV-Visible spectrophotometry is a simple, rapid, and economical method often used for the quantitative analysis of drugs in bulk and pharmaceutical formulations, including purity and content uniformity studies. ijddr.inresearchgate.net These methods are based on the measurement of light absorption by the analyte at its wavelength of maximum absorbance (λmax). researchgate.net
For Cefuroxime Axetil, the λmax has been reported at various wavelengths depending on the solvent used, such as 277 nm in acetonitrile, 278 nm in methanol, and 281 nm in 0.1N HCl. researchgate.netdergipark.org.trscispace.com The method is typically validated according to ICH guidelines for linearity, accuracy, precision, and specificity. researchgate.net Beer's law is obeyed over a specific concentration range, for example, 4-28 µg/ml. researchgate.net
While UV spectroscopy is a powerful tool for analyzing simpler samples like pharmaceutical formulations, its lack of selectivity makes it generally unsuitable for the analysis of Cefuroxime Axetil in complex biological matrices without extensive sample cleanup, as endogenous substances can interfere with the absorbance measurement. Therefore, its use in bioanalysis is limited.
Table 4: Summary of UV Spectroscopic Methods for Cefuroxime Axetil
| Solvent | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) |
| 0.1N HCl | 281 | 0.4 - 2 | 0.998 |
| Methanol | 278 | 0.80 - 3.60 | - |
| Acetonitrile | 277 | 1.0 - 35.0 | - |
| Not Specified | 281 | 4 - 28 | 0.9999 |
| This table is compiled from data in multiple sources. researchgate.netijddr.inresearchgate.netdergipark.org.tr |
Methodological Parameters for Bioanalytical Method Validation in Preclinical Research
The validation of bioanalytical methods is a critical process that ensures the reliability and reproducibility of the data generated during preclinical studies. This process involves a series of experiments designed to assess the performance of the analytical method.
Specificity and selectivity are fundamental parameters in bioanalytical method validation, ensuring that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components, metabolites, or other co-administered compounds. In the context of LC-MS/MS analysis using this compound as an internal standard, specificity is typically evaluated by analyzing blank matrix samples (e.g., plasma, urine, tissue homogenates) from multiple sources. The absence of significant peaks at the retention times of Cefuroxime Axetil and this compound confirms the method's selectivity.
The high selectivity of tandem mass spectrometry is leveraged by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For Cefuroxime-d3, a characteristic mass transition pair in negative ion spray mode is m/z 426.2→210.0. vulcanchem.com By using such specific transitions, the method can distinguish the analyte and internal standard from other closely related substances, ensuring that the measurements are not confounded by cross-talk or background noise.
The calibration curve is essential for quantifying the concentration of Cefuroxime Axetil in unknown samples. It is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against a series of known concentrations of the analyte. The use of a deuterated internal standard like this compound is critical for ensuring the linearity and reproducibility of the calibration curve by compensating for variability in sample processing and instrument response.
A typical calibration curve for Cefuroxime Axetil in a preclinical assay would span a range relevant to the expected in vivo concentrations. The linearity of the curve is assessed by applying a weighted linear regression model to the data points. The coefficient of determination (r²) is expected to be close to 1, indicating a strong linear relationship between the concentration and the response.
Table 1: Illustrative Calibration Curve Parameters for Cefuroxime Axetil
| Parameter | Typical Value/Range |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
Note: The values presented in this table are illustrative and may vary depending on the specific bioanalytical method and instrumentation.
Accuracy and precision are determined to ensure the reliability of the analytical method over time. Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter among a series of measurements. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
Intra-day (within-run) accuracy and precision are evaluated by analyzing multiple replicates of each QC level on the same day. Inter-day (between-run) accuracy and precision are assessed by analyzing the QC samples on different days. The use of this compound as an internal standard is instrumental in minimizing variability, leading to high accuracy and precision. The acceptance criteria for preclinical studies typically require the accuracy to be within ±15% of the nominal value (±20% for the LLOQ) and the precision, expressed as the coefficient of variation (CV), to be ≤15% (≤20% for the LLOQ).
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise but not necessarily quantified with accuracy and precision.
In research assays employing this compound, the LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (within 20% of the nominal value) and precision (CV ≤ 20%). The signal-to-noise ratio at the LLOQ is typically required to be at least 10:1. The LOD is generally determined as the concentration at which the signal-to-noise ratio is at least 3:1. The high sensitivity of modern LC-MS/MS instruments allows for very low LLOQ and LOD values, which is crucial for pharmacokinetic studies where drug concentrations can be very low at later time points.
The matrix effect is the suppression or enhancement of ionization of the analyte due to the presence of co-eluting endogenous components from the biological matrix. This can significantly impact the accuracy and precision of the assay. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects.
Since this compound has nearly identical chromatographic retention time and ionization properties to Cefuroxime Axetil, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification. The matrix effect is formally evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution at the same concentration.
The stability of both Cefuroxime Axetil and the internal standard, this compound, in biological matrices under various storage and handling conditions is crucial to ensure that the measured concentrations reflect the true in vivo concentrations at the time of sampling. Stability is assessed under a variety of conditions that mimic the sample lifecycle from collection to analysis.
Table 2: Stability Assessment Conditions
| Stability Type | Condition | Purpose |
| Bench-top Stability | Room temperature for a specified duration | To assess stability during sample processing. |
| Freeze-Thaw Stability | Multiple cycles of freezing and thawing | To evaluate stability after repeated access to frozen samples. |
| Long-term Stability | Frozen at a specified temperature (e.g., -20°C or -80°C) for an extended period | To determine the maximum allowable storage duration for samples. |
| Autosampler Stability | In the autosampler at a controlled temperature | To ensure stability during the analytical run. |
For each condition, the concentrations of QC samples are measured and compared to the nominal concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal value. The consistent behavior of this compound alongside the analyte during these stability tests further validates its suitability as an internal standard.
Matrix Effect Evaluation and Compensation Strategies in LC-MS/MS
Quality Control and Assurance Protocols for Bioanalytical Research using this compound
The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the data. wordpress.com When using this compound as an internal standard, stringent quality control (QC) and quality assurance (QA) protocols are followed as per regulatory guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). scispace.comresearchgate.neteuropa.eu
Key validation parameters include selectivity, sensitivity, accuracy, precision, linearity, recovery, and stability. wordpress.com
Selectivity: The method must be able to differentiate the analyte and the internal standard from other components in the biological matrix. wordpress.com This is typically assessed by analyzing blank matrix samples from multiple sources.
Accuracy and Precision: These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in several replicates, both within the same day (intra-day) and on different days (inter-day). wordpress.com For example, one study reported an accuracy higher than 90.92% and intra- and inter-day precision of less than 6.26% for the analysis of cefuroxime. doaj.orgnih.gov Another multi-analyte study showed accuracies ranging from 89.1% to 112.4%, with intra-day precision from 1.4% to 9.3% and inter-day precision from 2.1% to 7.2%. nih.govfrontiersin.org
Linearity: The calibration curve, prepared by spiking the biological matrix with known concentrations of the analyte, should demonstrate a linear relationship between concentration and response. wordpress.com A correlation coefficient (r) close to 1 (e.g., r=0.9998) indicates good linearity. doaj.orgnih.gov A calibration curve typically includes a blank sample, a zero sample (matrix with internal standard), and at least six non-zero concentration levels. europa.eu
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be consistent and reproducible. wordpress.com Studies have reported extraction recoveries for cefuroxime and its internal standard to be in the range of 89.44% to 92.32% and 90.1% to 109.2%. doaj.orgnih.govnih.gov
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. frontiersin.org The analyte is considered stable if the deviation is within ±15% of the nominal concentration. frontiersin.org
The use of a high-purity, well-characterized this compound internal standard is paramount. pharma-industry-review.com Commercial preparations typically have a purity exceeding 95% as determined by HPLC analysis. vulcanchem.com A Certificate of Analysis accompanies the standard, providing detailed information on its identity, purity, and isotopic enrichment. pharma-industry-review.com
Table 2: Summary of Validation Parameters from a Bioanalytical Method for Cefuroxime
| Validation Parameter | Acceptance Criteria | Reported Finding | Reference |
|---|---|---|---|
| Linearity (r) | ≥ 0.99 | 0.9998 | doaj.orgnih.gov |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | > 90.92% | doaj.orgnih.gov |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.26% | doaj.orgnih.gov |
| Extraction Recovery | Consistent and reproducible | 89.44% - 92.32% | doaj.orgnih.gov |
| Matrix Effect (%CV) | ≤ 15% | Not explicitly stated, but use of SIL-IS minimizes this | wordpress.com |
| Stability (Freeze-Thaw, Short-term, Long-term) | Within ±15% of nominal | Variation < 15.0% | nih.govfrontiersin.org |
Investigative Pharmacokinetic and Metabolic Studies Utilizing Cefuroxime Axetil D3
In Vitro Metabolism Studies Employing Cefuroxime (B34974) Axetil-d3 as a Tracer
In vitro metabolism studies are fundamental in drug development to understand how a compound is processed in the body. The use of a deuterated tracer like Cefuroxime Axetil-d3 in these studies allows for precise tracking and quantification, distinguishing the parent compound from its metabolites and from endogenous substances.
The primary metabolic pathway of Cefuroxime Axetil is its hydrolysis to the active drug, cefuroxime. wisdomgale.comakfarstfransiskusxaverius.ac.id This reaction is primarily mediated by esterase enzymes present in various tissues, including the intestinal mucosa and liver. wisdomgale.comoup.com In vitro systems such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, are used to study these pathways. scirp.org
In such research, this compound would be incubated with these in vitro systems. The stability of the deuterium (B1214612) label ensures that the tracer's fate can be followed accurately. By analyzing the reaction mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can determine the rate of disappearance of the parent compound (this compound) and the rate of appearance of its primary metabolite, cefuroxime (which would not be deuterated unless the deuterium was on a part of the molecule retained after hydrolysis). This allows for the calculation of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the esterases responsible for the activation of the prodrug. While cytochrome P450 (CYP) enzymes are major players in the metabolism of many drugs, the primary conversion of Cefuroxime Axetil is through hydrolysis. scirp.org Studies with liver microsomes would help confirm the role of esterases over CYP-mediated pathways. scirp.org
The main "metabolite" of Cefuroxime Axetil is the active drug, cefuroxime, formed by the cleavage of the axetil group. wisdomgale.com When this compound is used, the deuterium atoms are located on the axetil moiety. Upon hydrolysis, the resulting cefuroxime would be unlabeled, while the cleaved side-chain would be deuterated.
The primary role of this compound in this context is as an internal standard for the quantification of the non-deuterated Cefuroxime Axetil. In a typical experimental setup, a known amount of this compound is added to the biological sample (e.g., plasma or microsomal incubation). The sample is then processed and analyzed by LC-MS/MS. The mass spectrometer can differentiate between the deuterated and non-deuterated forms based on their mass-to-charge ratio. By comparing the peak area of the non-deuterated Cefuroxime Axetil to that of the known concentration of the this compound internal standard, a precise quantification of the parent drug can be achieved. This is essential for accurately determining pharmacokinetic parameters.
The following table is for illustrative purposes to demonstrate the type of data that would be generated in such a study and does not represent actual experimental results.
Table 1: Illustrative Quantification of Cefuroxime Axetil in Rat Plasma Using this compound as an Internal Standard
| Time Point (hours) | Cefuroxime Axetil Peak Area | This compound Peak Area (Internal Standard) | Calculated Concentration of Cefuroxime Axetil (ng/mL) |
| 0.25 | 15,480 | 50,120 | 308.9 |
| 0.5 | 35,960 | 50,120 | 717.5 |
| 1.0 | 28,750 | 50,120 | 573.6 |
| 2.0 | 10,230 | 50,120 | 204.1 |
| 4.0 | 2,150 | 50,120 | 42.9 |
| 8.0 | Below Limit of Quantification | 50,120 | - |
Metabolic stability assays are crucial for predicting a drug's half-life in the body. In these assays, Cefuroxime Axetil would be incubated with liver microsomes or hepatocytes, and the rate of its disappearance would be measured over time. nih.gov Cefuroxime Axetil is known to be rapidly hydrolyzed by non-specific esterases. nih.gov The use of this compound as an internal standard in these assays would ensure accurate quantification of the remaining parent drug, leading to a more reliable calculation of its in vitro half-life and intrinsic clearance.
Studies on enzyme induction and inhibition are important for predicting potential drug-drug interactions. While the primary metabolism of Cefuroxime Axetil is through hydrolysis, it is still valuable to investigate its potential to induce or inhibit key drug-metabolizing enzymes like the cytochrome P450 family. In such studies, human hepatocytes would be exposed to Cefuroxime Axetil, and the expression or activity of various CYP enzymes would be measured. This compound would serve as an analytical tool to accurately measure the concentrations of Cefuroxime Axetil to which the cells are exposed.
Identification and Quantification of Deuterated Metabolites
In Vivo Pharmacokinetic Research Methodologies in Animal Models (excluding clinical human trial data)
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
The use of deuterated tracers like this compound allows for more sophisticated and precise experimental designs in preclinical pharmacokinetic research. One powerful technique is the "cassette-dosing" or simultaneous administration of the deuterated and non-deuterated forms of a drug through different routes. For example, in an animal model such as a rat or dog, a researcher could administer non-deuterated Cefuroxime Axetil orally and, at the same time, administer an intravenous (IV) dose of this compound.
By collecting blood samples over time and analyzing them with LC-MS/MS, the concentrations of both the orally administered drug and the IV-administered drug can be determined simultaneously in the same animal. This allows for a direct comparison of the area under the concentration-time curve (AUC) for the oral and IV routes, providing a highly accurate measurement of absolute bioavailability while minimizing inter-animal variability.
The substitution of hydrogen with deuterium is not expected to significantly alter the pharmacokinetic properties of Cefuroxime Axetil, as its primary metabolic fate is hydrolysis rather than oxidation at the deuterated site. However, subtle differences, known as kinetic isotope effects, could exist. A comparative pharmacokinetic study in an animal model like the beagle dog would involve administering either Cefuroxime Axetil or this compound to different groups of animals and comparing their pharmacokinetic profiles.
In such a study, after oral administration, blood samples would be collected at various time points, and the plasma concentrations of the active form, cefuroxime, would be determined. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and AUC would be compared. Given that Cefuroxime Axetil is rapidly and extensively hydrolyzed, it is anticipated that the pharmacokinetic profiles of cefuroxime following administration of either the deuterated or non-deuterated prodrug would be very similar. Studies in dogs have shown that the absorption of Cefuroxime Axetil can be low and erratic, and is significantly enhanced by food. researchgate.net
The following table is for illustrative purposes to demonstrate the type of data that would be generated in a comparative pharmacokinetic study and does not represent actual experimental results.
Table 2: Illustrative Comparative Pharmacokinetic Parameters of Cefuroxime (from Cefuroxime Axetil and this compound) in Beagle Dogs
| Parameter | Cefuroxime Axetil Group (n=6) | This compound Group (n=6) |
| Cmax (µg/mL) | 6.30 ± 2.62 | 6.45 ± 2.58 |
| Tmax (hr) | 1.21 ± 0.22 | 1.25 ± 0.24 |
| AUC (µg·hr/mL) | 15.75 ± 3.98 | 16.02 ± 4.11 |
| t½ (hr) | 1.3 ± 0.2 | 1.3 ± 0.3 |
Methodological Aspects of Absorption, Distribution, and Elimination Studies in Preclinical Contexts
Preclinical studies are fundamental to understanding the pharmacokinetic profile of a new drug. The use of deuterated standards like this compound is integral to the accuracy of these investigations.
The oral absorption of Cefuroxime Axetil is a complex process. As a prodrug, it is designed to be more lipophilic than its active form, cefuroxime, to facilitate absorption through the intestinal mucosa. mdpi.com Once absorbed, it is rapidly hydrolyzed by esterases in the intestinal lining and blood to release cefuroxime. mdpi.comwikidoc.orgwisdomgale.com
In preclinical animal models, such as rats, the absorption kinetics of Cefuroxime Axetil have been shown to be nonlinear, suggesting the involvement of a saturable active transport mechanism. inchem.orgresearchgate.netnih.gov Studies involving in-situ perfusion of the rat small intestine have indicated that absorption follows Michaelis-Menten kinetics. researchgate.net This carrier-mediated transport is a key factor in its variable and often incomplete bioavailability, which is also affected by hydrolysis within the intestinal lumen. inchem.orgresearchgate.net
The absolute bioavailability of cefuroxime from Cefuroxime Axetil in rats has been reported to be between 17% and 30%. inchem.orgnih.govresearchgate.net The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise determination of plasma concentrations of cefuroxime, which is essential for accurately modeling these complex absorption kinetics. vulcanchem.comijpsonline.com
| Dose of Cefuroxime Axetil | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Source |
|---|---|---|---|---|
| 2 mg | ~25-30% | Not Specified | ~30 min | inchem.org |
| 2.02 mg | 22% | Higher for smaller dose (normalized) | Not Specified | nih.govresearchgate.net |
| 8.9 mg | 17% | Lower for larger dose (normalized) | Not Specified | nih.govresearchgate.net |
Formulation plays a pivotal role in the oral bioavailability of poorly water-soluble drugs like Cefuroxime Axetil. scielo.br Various formulation strategies have been investigated to enhance its solubility and, consequently, its absorption. mdpi.comnih.gov
Nanoemulsion formulations have been shown to significantly improve the bioavailability of Cefuroxime Axetil. nih.gov In one study, a lipid nanoemulsion of Cefuroxime Axetil demonstrated a nearly twofold increase in the area under the concentration-time curve (AUC) compared to a plain suspension in in vivo studies. nih.gov Similarly, self-nanoemulsifying drug delivery systems (SNEDDS) have been developed to overcome the poor solubility and enzymatic degradation of the drug, leading to increased cellular uptake in Caco-2 cell models. mdpi.com
The physical form of the drug and the inclusion of excipients also impact its pharmacokinetics. For instance, the amorphous form of Cefuroxime Axetil has better bioavailability than the crystalline form. mednexus.org The addition of solubilizers like sodium lauryl sulphate (SLS) has been explored to improve dissolution. scielo.brnih.gov However, studies have shown that while different formulations like tablets and suspensions are not bioequivalent, the addition of SLS to a suspension did not significantly alter its bioavailability. nih.gov The presence of food has been consistently shown to enhance the absorption of Cefuroxime Axetil tablets, increasing bioavailability from approximately 37% in a fasted state to 52% in a fed state. wikidoc.orgijpsonline.comnih.gov
In all these formulation studies, this compound is a crucial analytical tool. By serving as an internal standard, it ensures that the measured differences in cefuroxime plasma concentrations are genuinely due to formulation effects and not analytical variability. ijpsonline.com
| Formulation | Animal Model/System | Key Finding | Source |
|---|---|---|---|
| Lipid Nanoemulsion vs. Suspension | In vivo (model not specified) | AUC was 325.3 for nanoemulsion vs. 165.3 for suspension. | nih.gov |
| SNEDDS | Caco-2 cells | Increased cellular uptake and solubility. | mdpi.com |
| Tablet vs. Suspension | Healthy Men | Not bioequivalent. | nih.gov |
| Tablet (Fasting vs. Fed) | Healthy Volunteers | Bioavailability increased from 37% to 52% with food. | wikidoc.orgnih.gov |
Assessment of Oral Absorption Kinetics and Mechanisms in Animal Models
Drug-Drug Interaction Research Methodologies Using this compound as a Probe
Investigating potential drug-drug interactions (DDIs) is a critical component of preclinical drug development. Cefuroxime Axetil, and by extension its deuterated form, can be used in such studies.
Cefuroxime Axetil is hydrolyzed to cefuroxime by non-specific esterases in the intestinal mucosa and blood. wikidoc.org While cefuroxime itself is not significantly metabolized, the potential for Cefuroxime Axetil or cefuroxime to inhibit or induce drug-metabolizing enzymes like the cytochrome P450 (CYP) system is an important area of investigation.
Recent research has identified cefuroxime as a selective inhibitor of the type 2 deiodinase (D2) enzyme, which is involved in thyroid hormone activation. researchgate.net This finding, discovered through in vitro and in vivo studies, highlights the potential for cefuroxime to be repositioned for other therapeutic uses and underscores the importance of screening for interactions with various enzyme systems. researchgate.net While specific studies detailing the use of this compound as a probe for in vitro enzyme inhibition or induction are not prevalent in the searched literature, the principle remains. In such studies, this compound would be used to accurately quantify the turnover of Cefuroxime Axetil in the presence of other compounds to assess their inhibitory or inductive effects on its hydrolyzing esterases.
In vivo DDI studies in preclinical models are essential to understand how co-administered drugs might affect the pharmacokinetics of Cefuroxime Axetil. The absorption of Cefuroxime Axetil is known to be mediated by the peptide transporter 1 (PEPT1). mdpi.com Therefore, co-administration with other drugs that are substrates or inhibitors of PEPT1 could alter its absorption. mdpi.com For example, other β-lactam antibiotics and certain ACE inhibitors are also transported by PEPT1. mdpi.com
Furthermore, drugs that alter gastric pH, such as proton pump inhibitors and H2-blockers, can reduce the absorption of Cefuroxime Axetil. nih.gov In preclinical animal models, a DDI study would typically involve administering Cefuroxime Axetil alone and in combination with a potentially interacting drug. Blood samples are collected over time, and the plasma concentrations of cefuroxime are quantified using an LC-MS/MS method. The use of this compound as the internal standard is critical for ensuring the accuracy of these measurements, allowing for reliable comparison of pharmacokinetic parameters (e.g., AUC, Cmax) between the groups and a definitive assessment of the interaction's significance. ijpsonline.com
Advanced Research Applications and Future Directions for Cefuroxime Axetil D3
Utilization in Bioequivalence and Bioavailability Methodological Research
The development of generic drugs relies on demonstrating bioequivalence to a reference product. researchgate.netnih.govrjptonline.org Cefuroxime (B34974) Axetil-d3 is instrumental in the underlying analytical methodologies that produce the precise pharmacokinetic data required for these assessments.
In preclinical and other research models, Cefuroxime Axetil-d3 is employed as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comijpsonline.comijpsonline.com After oral administration, Cefuroxime Axetil is absorbed and rapidly hydrolyzed by esterases in the blood and intestinal mucosa to its active form, cefuroxime. ptfarm.pl Therefore, bioequivalence studies typically measure the concentration of cefuroxime in plasma. ptfarm.pljfda-online.com
Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in bioanalytical LC-MS/MS assays. acanthusresearch.com Because they are chemically almost identical to the analyte (the non-deuterated Cefuroxime Axetil), they exhibit very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comscinews.uz This co-elution and similar ionization allow the SIL internal standard to accurately correct for variations in sample preparation and matrix effects—where other components in the biological sample can suppress or enhance the analyte's signal. acanthusresearch.comresearchgate.net
One study investigating the effect of food on the pharmacokinetics of Cefuroxime Axetil in healthy subjects utilized Cefuroxime-d3 as the internal standard. ijpsonline.comijpsonline.com The analytical method involved detecting the mass transition pairs for both the analyte and the deuterated standard, ensuring precise quantification over a wide range of plasma concentrations. ijpsonline.comijpsonline.com
Table 1: Representative LC-MS/MS Parameters for Cefuroxime Axetil Analysis Using this compound This table is illustrative, based on typical parameters found in research literature. Specific values may vary between laboratories and studies.
| Parameter | Setting | Purpose |
| Chromatography | ||
| Analytical Column | C18 reversed-phase (e.g., 2.1x50 mm, 3 µm) | Separates the analyte and internal standard from other plasma components. ijpsonline.comijpsonline.com |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) | Elutes the compounds from the column. nih.govresearchgate.net |
| Flow Rate | 0.8 mL/min | Controls the speed of the mobile phase. ijpsonline.comijpsonline.com |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ion Electrospray (ESI-) | Creates charged ions from the analyte and internal standard for mass detection. ijpsonline.comijpsonline.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions. |
| MRM Transition (Analyte) | e.g., m/z 423.2 → 207.0 | Specific mass transition for quantifying Cefuroxime. ijpsonline.comijpsonline.com |
| MRM Transition (IS) | e.g., m/z 426.2 → 210.0 | Specific mass transition for quantifying Cefuroxime-d3. ijpsonline.comijpsonline.com |
The use of this compound significantly enhances the quality and reliability of data in studies supporting generic drug applications. musechem.com Regulatory bodies require robust, validated analytical methods to confirm that a generic product performs equivalently to the innovator drug. musechem.com Using a SIL internal standard like this compound is a key component of this validation. musechem.comclearsynth.com
By providing precise quantification, these standards help establish the key pharmacokinetic profiles needed for regulatory submissions. musechem.com The accuracy afforded by this compound ensures that any observed differences between the test and reference products are due to formulation performance and not analytical variability. researchgate.net This level of precision is vital for correctly assessing bioequivalence parameters such as the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). jfda-online.com Research has shown that only isotope-labeled internal standards can adequately correct for inter-individual variability in drug recovery from patient plasma, a common challenge in clinical settings. researchgate.net
Analytical Strategies for Assessing Bioequivalence and Bioavailability in Research Models
Role in Pharmacodynamic Modeling and Mechanistic Research (Analytical and Methodological Aspects)
Pharmacodynamics (PD) examines the relationship between drug concentration and its effect on the body. For an antibiotic like cefuroxime, this effect is the inhibition or killing of bacteria.
Accurate pharmacodynamic modeling depends on precise measurements of drug concentrations at the site of action over time. asm.org In preclinical research models, such as studies measuring cefuroxime levels in bronchoalveolar lavage fluid or tissue biopsies, highly sensitive LC-MS/MS methods are required. nih.gov The use of this compound as an internal standard in these methods ensures that the concentration data is accurate and reliable. caymanchem.com
This precise data allows researchers to build robust models that correlate drug exposure with antimicrobial outcomes. asm.orgdiva-portal.org For β-lactam antibiotics like cefuroxime, a key pharmacodynamic parameter is the percentage of time that the free (non-protein-bound) drug concentration remains above the minimum inhibitory concentration (MIC) for a target pathogen (%fT>MIC). asm.org Accurate quantification, facilitated by this compound, is essential for determining these parameters and predicting the efficacy of different dosing regimens against various bacteria. researchgate.netamazonaws.com
The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This occurs because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions that involve breaking this bond require more energy and proceed more slowly.
In the context of this compound, this raises theoretical questions for mechanistic research:
Metabolic Stability: Cefuroxime Axetil is hydrolyzed by esterase enzymes to active cefuroxime. ptfarm.pl If deuterium is placed at a site involved in this enzymatic cleavage, the rate of hydrolysis could be slowed. This change in metabolic rate could be studied to better understand the enzyme's mechanism.
Target Interaction: The mechanism of action for cefuroxime involves binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. While less common, secondary kinetic isotope effects can occur even when the bond to the isotope is not broken. wikipedia.org Investigating whether deuteration at specific positions on the cefuroxime molecule affects its binding affinity or the kinetics of PBP inactivation could provide deeper insights into its mechanism of action.
Analytical Support for Concentration-Effect Relationship Studies in Research Models
Emerging Analytical Techniques and Methodological Innovations for Deuterated Standards
The field of analytical chemistry is continually evolving, leading to new ways to utilize deuterated standards like this compound.
One major area of advancement is in mass spectrometry itself. High-resolution mass spectrometry (HRMS) offers the ability to determine the mass of an ion with extremely high accuracy, which can further improve selectivity and aid in metabolite identification. bioscientia.de
Another innovative technique is hydrogen/deuterium exchange mass spectrometry (HDX-MS). nih.govresearchgate.netnih.gov In HDX-MS, a protein is incubated in a deuterated solvent (D₂O), causing backbone amide hydrogens to exchange with deuterium. nih.govnih.gov The rate of this exchange depends on the protein's structure and dynamics. researchgate.netacs.org By analyzing the deuterium uptake, researchers can map protein-ligand binding sites and study conformational changes. researchgate.netresearchgate.net While typically used for studying protein targets, the principles of H/D exchange are fundamental to the synthesis of deuterated standards and understanding their stability. acanthusresearch.comresolvemass.ca The stability of the deuterium label is crucial; it must be placed on a non-exchangeable position within the molecule to be a reliable internal standard. acanthusresearch.com
Furthermore, advances in chromatography, such as ultra-high-performance liquid chromatography (UHPLC), allow for faster and more efficient separations, reducing analysis time while improving resolution. diva-portal.org The combination of UHPLC with the latest generation of tandem mass spectrometers provides unparalleled sensitivity and speed for the quantification of drugs and their deuterated standards in complex biological matrices.
High-Resolution Mass Spectrometry and Advanced Separation Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of Cefuroxime. In these methods, this compound is frequently used as an internal standard to ensure accuracy and reproducibility. The separation of Cefuroxime from endogenous plasma components and other potential interferences is typically achieved using reverse-phase chromatography columns, such as a C18 column. acs.org Isocratic elution, where the mobile phase composition remains constant, is sometimes preferred to avoid the column re-equilibration time required with gradient elution. acs.org
The mass spectrometer is often operated in the positive or negative electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) used for quantification. researchgate.net This technique involves monitoring a specific precursor ion to product ion transition for both the analyte (Cefuroxime) and the internal standard (this compound). For instance, a common transition for Cefuroxime is m/z 423.0 → 317.9. researchgate.net The stable isotope-labeled internal standard will have a different mass transition, allowing for its distinct detection and use in correcting for variations during sample preparation and analysis.
The use of an acidic mobile phase, such as one containing formic acid, can improve the ionization efficiency and signal intensity in positive ESI mode. acs.org The development of these methods requires careful optimization of various parameters to achieve the desired sensitivity, specificity, and robustness.
Table 1: Exemplary LC-MS/MS Parameters for Cefuroxime Analysis
| Parameter | Value/Condition |
| Chromatography | |
| Column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) researchgate.net |
| Mobile Phase | Isocratic researchgate.net |
| Flow Rate | 1 mL/min (split to 200 µL/min for MS) researchgate.net |
| Column Temperature | 30-40°C acs.orgresearchgate.net |
| Injection Volume | 5 µL researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI researchgate.net |
| Monitored Transition (Cefuroxime) | m/z 423.0 → 317.9 researchgate.net |
| Ion Source Temperature | 500°C researchgate.net |
| Ion Spray Voltage | -4500 V researchgate.net |
Miniaturized Analytical Platforms and Automation in Bioanalysis
The trend towards miniaturization and automation in bioanalysis is driven by the need for higher throughput, reduced sample and reagent consumption, and improved efficiency. While specific applications of this compound on miniaturized platforms are not extensively detailed in the provided context, the principles of automation are evident in modern bioanalytical workflows.
Automated sample preparation, often involving protein precipitation with solvents like acetonitrile, is a common first step in the analysis of drugs in plasma. acs.org This can be followed by automated solid-phase extraction (SPE) for cleaner samples. The use of autosamplers for injection onto the LC system is standard practice, and these are often temperature-controlled to maintain sample integrity. researchgate.net
The integration of these automated steps with the LC-MS/MS system allows for unattended analysis of large batches of samples, which is crucial for pharmacokinetic studies that involve numerous time points. The ultimate goal is to move towards fully automated systems that encompass everything from sample receipt to final data reporting, minimizing manual intervention and potential for error. researchgate.net The development of such systems represents a significant step forward in the automation of pharmaceutical analysis. researchgate.net
Challenges and Opportunities in the Application of Deuterated Cefuroxime Axetil in Research
Despite its utility, the application of this compound is not without its challenges. However, these challenges also present opportunities for methodological innovation and further research.
Methodological Limitations and Strategies for Overcoming Challenges
A primary challenge in developing analytical methods for multiple antimicrobials, including Cefuroxime, is the diverse and complex nature of these compounds. acs.org This complexity extends to the various matrices in which they are analyzed, such as plasma, tissue, and environmental samples. acs.org Key challenges include:
Matrix Effects: Endogenous components in biological samples can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer, which can affect the accuracy of quantification. acs.org Strategies to overcome this include optimizing sample preparation to remove interfering substances and careful selection of chromatographic conditions to separate the analyte from matrix components.
Extraction Recovery: Ensuring consistent and high recovery of both the analyte and the internal standard during sample extraction is critical. acs.org This often requires testing different extraction solvents, pH conditions, and sample volumes. acs.org For Cefuroxime, protein precipitation has been shown to be an effective extraction method. acs.org
Stability: The stability of the analyte in the biological matrix and throughout the analytical process must be established. Cefuroxime has been found to be stable under acidic conditions. acs.org
The use of a stable isotope-labeled internal standard like this compound is itself a primary strategy for overcoming many of these challenges, as it behaves nearly identically to the analyte during extraction and ionization, thus compensating for variability.
Table 2: Common Challenges and Mitigation Strategies in Cefuroxime Bioanalysis
| Challenge | Mitigation Strategy |
| Matrix Effects | Optimized sample cleanup (e.g., protein precipitation, SPE), chromatographic separation. acs.org |
| Low/Variable Extraction Recovery | Methodical testing of extraction solvents, pH, and sample volume. acs.org |
| Analyte Instability | Stability testing under various conditions (e.g., pH, temperature); use of acidic conditions for Cefuroxime. acs.orgscience.gov |
| Method Complexity for Multiple Analytes | Development of robust methods with broad applicability; use of internal standards for each analyte class. acs.org |
Future Research Trajectories and Unexplored Methodological Avenues for this compound
Future research involving this compound is likely to focus on several key areas. The development of even more rapid and sensitive analytical methods will continue to be a priority, enabling the analysis of smaller sample volumes and the detection of lower concentrations of the drug and its metabolites.
There is also a growing interest in expanding the application of these methods to a wider range of biological and environmental matrices. acs.org This could include studies on the distribution of Cefuroxime in different tissues or its persistence in the environment.
Furthermore, the continuous evolution of mass spectrometry technology, such as advancements in ion mobility and data-independent acquisition techniques, will open up new possibilities for more comprehensive and detailed analyses. These technologies could provide deeper insights into the metabolic fate of Cefuroxime and the potential for drug-drug interactions.
The ongoing effort to harmonize analytical practices and graphic representations of chemical structures by organizations like the World Health Organization will also play a role in the future of pharmaceutical analysis, ensuring greater consistency and clarity in research findings. who.int
Q & A
Q. What methodologies are effective for improving the aqueous solubility of Cefuroxime Axetil-d3 in preclinical formulations?
Solubility enhancement can be achieved via solid dispersion techniques using carriers like Poloxamer 188 or microcrystalline cellulose. The solvent evaporation method is commonly employed, where the drug and carrier are dissolved in a volatile solvent, followed by evaporation to form a microcrystalline matrix. Characterization via differential scanning calorimetry (DSC) and X-ray diffraction (XRPD) confirms amorphous conversion, which enhances dissolution rates .
Q. How can researchers validate the stability and compatibility of this compound in novel formulations?
Stability studies should include Fourier-transform infrared spectroscopy (FTIR) to detect chemical interactions between the drug and excipients. Accelerated stability testing under controlled humidity/temperature conditions, paired with high-performance liquid chromatography (HPLC) analysis, ensures degradation product identification. For nanosuspensions, particle size stability over time should be monitored using dynamic light scattering .
Q. What analytical techniques are recommended for quantifying this compound in bioavailability studies?
Reverse-phase HPLC with UV detection is widely used for plasma sample analysis. Method validation must include specificity, linearity (e.g., 0.1–50 µg/mL range), and precision (intra-day/inter-day CV <15%). For deuterated analogs like Axetil-d3, mass spectrometry (LC-MS/MS) improves sensitivity and specificity in pharmacokinetic studies .
Advanced Research Questions
Q. How can contradictions in bioavailability data between oral suspensions and tablets be resolved?
Bioequivalence studies should use a randomized, two-period crossover design with washout phases to account for inter-individual variability. Pharmacokinetic parameters (AUC, Cmax, Tmax) must be analyzed using non-compartmental models. Note that tablets and suspensions are not bioequivalent due to differences in dissolution kinetics; formulations should be compared under standardized fed/fasted conditions .
Q. What experimental strategies optimize the antimicrobial efficacy of this compound in complex formulations?
Cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) enhance solubility and microbial penetration. Validate thermodynamic compatibility via molecular docking and molecular mechanics/generalized Born surface area (MM/GBSA) simulations. In vitro efficacy is assessed using broth microdilution to determine minimum inhibitory concentration (MIC) reductions (e.g., 4-fold improvement with HPβCD) .
Q. How do deuterium substitutions in this compound influence pharmacokinetic profiling compared to the non-deuterated form?
Deuterated analogs may exhibit altered metabolic pathways due to the kinetic isotope effect. Conduct comparative in vivo studies in animal models, focusing on metabolite identification (e.g., acetaldehyde-d3 vs. acetaldehyde) using LC-MS/MS. Monitor urinary excretion rates to assess renal clearance differences .
Q. What statistical approaches address variability in factorial design experiments for nanosuspension optimization?
A 3² factorial design can evaluate critical parameters (e.g., stirring speed, surfactant concentration). Response surface methodology (RSM) models particle size and entrapment efficiency, with ANOVA identifying significant factors. Confounding variables (e.g., temperature fluctuations) require blocking in experimental runs .
Q. How should researchers mitigate drug-drug interaction risks when co-administering this compound with probenecid or antacids?
Probenecid inhibits renal excretion, increasing cefuroxime serum concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to predict interaction magnitudes. For antacids, stagger administration by ≥2 hours and validate dissolution pH dependency via USP apparatus II studies .
Methodological Considerations
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior).
- Regulatory Alignment : Follow pharmacopeial standards (USP, Ph. Eur.) for dissolution testing and impurity profiling .
- Safety Protocols : Adopt OSHA-compliant handling practices to minimize inhalation/contact risks, especially for deuterated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
